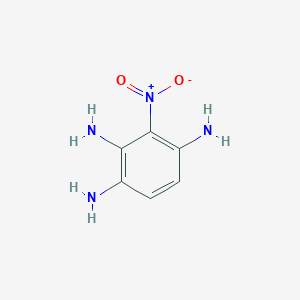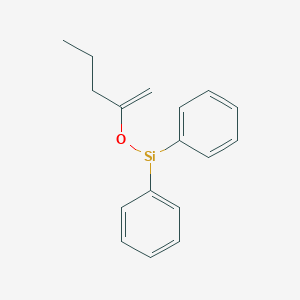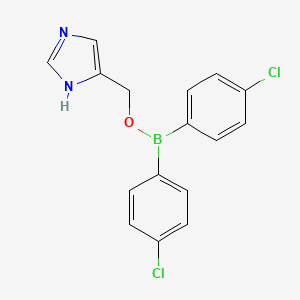
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is an organic compound with a complex structure that includes a cyclopentene ring substituted with diethenyl groups and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate can be achieved through several methods. One common approach involves the alkylation of diethyl malonate with cis-1,4-dichlorobutene, followed by a reaction with dichlorocarbene . The reaction conditions typically include the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the diethyl malonate, facilitating the alkylation step. The subsequent reaction with dichlorocarbene is carried out under controlled conditions to ensure the formation of the desired cyclopentene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester functionalities, where nucleophiles such as amines or alcohols replace the ethoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, alcohols, and other nucleophiles
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones
Reduction: Saturated cyclopentane derivatives
Substitution: Amides, esters, or ethers
Aplicaciones Científicas De Investigación
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the double bonds and ester functionalities, which can participate in various chemical reactions. The molecular targets may include enzymes, receptors, or other biomolecules, depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3-cyclopentene-1,1-dicarboxylate: A similar compound with a cyclopentene ring but without the diethenyl groups.
Diethyl malonate: A simpler ester with two ethoxy groups attached to a malonate backbone.
Uniqueness
Diethyl 3,4-diethenylcyclopent-3-ene-1,1-dicarboxylate is unique due to the presence of both diethenyl groups and ester functionalities on the cyclopentene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Propiedades
Número CAS |
922336-94-5 |
|---|---|
Fórmula molecular |
C15H20O4 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
diethyl 3,4-bis(ethenyl)cyclopent-3-ene-1,1-dicarboxylate |
InChI |
InChI=1S/C15H20O4/c1-5-11-9-15(10-12(11)6-2,13(16)18-7-3)14(17)19-8-4/h5-6H,1-2,7-10H2,3-4H3 |
Clave InChI |
LOCKPXUDRNUFIY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(=C(C1)C=C)C=C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,8-Dimethyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14192434.png)
![Cyclohexanone, 2-[3-hydroxy-5-[(trimethylsilyl)methyl]-5,6-heptadienyl]-](/img/structure/B14192442.png)




![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
![Morpholine, 4-[1-(2-thienyl)cycloheptyl]-](/img/structure/B14192478.png)
![Cyclohexanecarboxamide, N-[(3S)-hexahydro-2-oxo-1H-azepin-3-yl]-](/img/structure/B14192483.png)

![6-[4-(Methoxymethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192503.png)
![2-(4-{4-[(Prop-2-yn-1-yl)oxy]butyl}phenoxy)oxane](/img/structure/B14192509.png)
